molecular formula C27H28ClN5O2 B6492108 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326935-01-6

5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6492108
CAS No.: 1326935-01-6
M. Wt: 490.0 g/mol
InChI Key: NWDWBQLCYAGDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a fused bicyclic core. Its structure includes:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold, which distinguishes it from the more common pyrazolo[1,5-a]pyrimidines by replacing a pyrimidine ring with a pyrazinone moiety. This substitution likely alters electronic properties and hydrogen-bonding capabilities .
  • A 3-chlorophenyl piperazine side chain, a motif frequently associated with receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and halogen-mediated interactions .
  • A 3,4-dimethylphenyl substituent at position 2, which may enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O2/c1-19-6-7-21(16-20(19)2)24-18-25-27(35)32(14-15-33(25)29-24)9-8-26(34)31-12-10-30(11-13-31)23-5-3-4-22(28)17-23/h3-7,14-18H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDWBQLCYAGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Class/Structure Biological Activity Key Features/Substituents Differentiation from Target Compound Reference
Pyrazolo[1,5-a]pyrimidines (e.g., Compounds 7–24) Protein kinase inhibition (anticancer) Varied aryl/heteroaryl groups, sulfonyl/pyridinyl substituents Pyrimidine ring vs. pyrazinone; lacks piperazine chain
Pyrazolo[1,5-a][1,3,5]triazines (e.g., 2-(dichloromethyl) derivatives) Anticancer (cell line inhibition) Dichloromethyl group at position 2 Triazine core vs. pyrazinone; distinct electronic profile
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., Compounds I–IV) Structural studies (H-bonding networks) Fused cyclopentane ring, 4-substituted aryl groups Rigid bicyclic system; no piperazine or dimethylphenyl groups
Pyrazolo[1,5-a]pyrimidines with ethylsulfonyl groups (e.g., pesticidal derivatives) Pesticide/insecticide agents Ethylsulfonyl-pyridine substituents Divergent applications (agricultural vs. therapeutic)
Target Compound Inferred kinase/CNS modulation 3-Chlorophenyl piperazine, 3,4-dimethylphenyl Unique pyrazinone core; dual substituents for enhanced receptor binding

Key Comparisons

Core Heterocycle Differences Pyrazolo[1,5-a]pyrimidines (e.g., ): The pyrimidine ring enables π-π stacking with kinase active sites, but the pyrazinone in the target compound may introduce stronger dipole interactions due to the ketone oxygen . Pyrazolo[1,5-a][1,3,5]triazines (): The triazine ring’s electron-deficient nature enhances reactivity, whereas the pyrazinone’s oxygen could improve solubility .

Substituent Effects The 3-chlorophenyl piperazine group in the target compound is absent in most analogs. This moiety is associated with CNS activity (e.g., aripiprazole analogs) and may confer selectivity for amineergic receptors . 3,4-Dimethylphenyl vs.

Synthetic Accessibility

  • The target compound’s synthesis may involve Suzuki–Miyaura coupling (common in pyrazolo[1,5-a]pyrimidine synthesis, ) but requires specialized steps to introduce the piperazine and dimethylphenyl groups .

Pharmacological Potential Compared to protein kinase inhibitors (), the target compound’s piperazine chain could enhance blood-brain barrier penetration, suggesting neuropharmacological applications over traditional anticancer pyrazolo[1,5-a]pyrimidines . Contrasted with pesticidal derivatives (), the absence of ethylsulfonyl groups and presence of dimethylphenyl/piperazine motifs likely redirects activity toward mammalian targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.